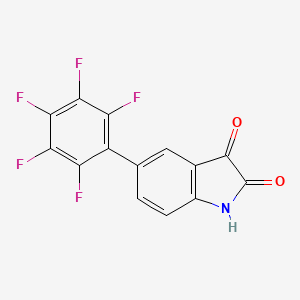
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent conversion to the final product. The use of advanced techniques such as continuous flow reactors and high-throughput screening can optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, leading to the formation of urea derivatives.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkynes or alkenes, forming new heterocyclic structures.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, acetylenic ketones, and various nucleophiles. Reaction conditions often involve the use of solvents like ethanol, catalysts such as silver or copper, and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include urea derivatives, substituted pyrazoles, and other heterocyclic compounds, depending on the specific reaction pathway and conditions employed .
Applications De Recherche Scientifique
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The isocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Isopropyl-3-methyl-1H-pyrazole: Lacks the isocyanate group, resulting in different reactivity and applications.
3-Methyl-1-phenyl-1H-pyrazole: Another pyrazole derivative with distinct structural and functional properties.
Uniqueness
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole is unique due to the presence of the isocyanate group, which imparts specific reactivity and potential for diverse applications in various fields . This distinguishes it from other pyrazole derivatives that may lack this functional group and its associated properties.
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
5-isocyanato-1-methyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C8H11N3O/c1-6(2)7-4-8(9-5-12)11(3)10-7/h4,6H,1-3H3 |
Clé InChI |
UQODCSNQWWPUOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C(=C1)N=C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


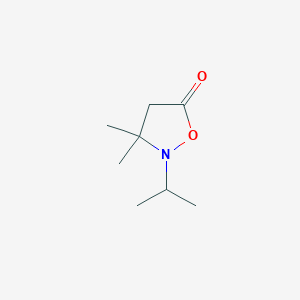

![1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12867334.png)
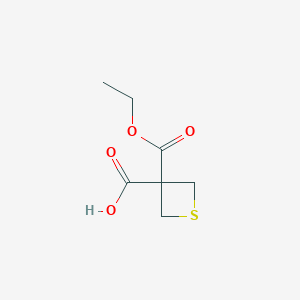
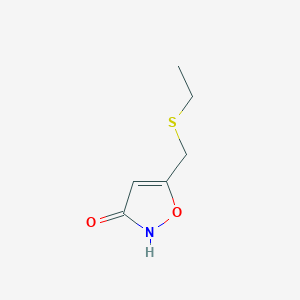
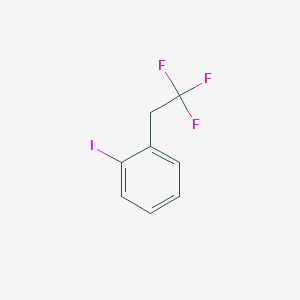

![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12867351.png)

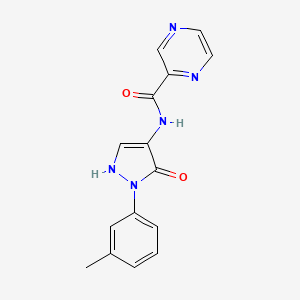
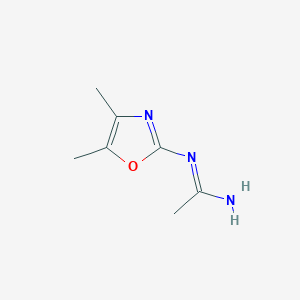
![3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B12867369.png)
![2,6-Diethylbenzo[d]oxazole](/img/structure/B12867372.png)
